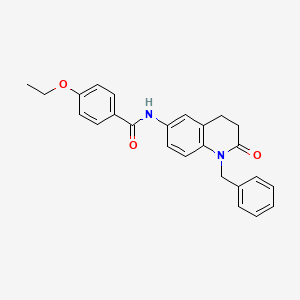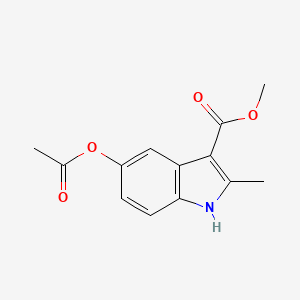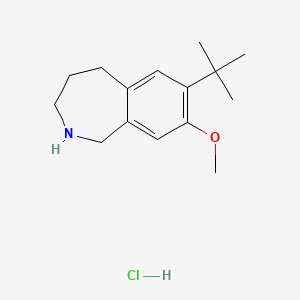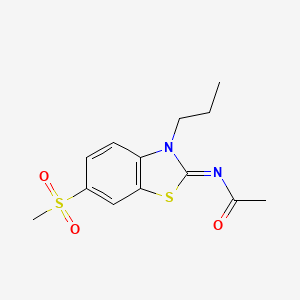![molecular formula C26H28ClN3O2 B2629594 2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime CAS No. 338396-69-3](/img/structure/B2629594.png)
2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime” is a chemical compound . It is also known as (Z)-(4-chlorophenyl)methoxypiperazin-1-yl]-1-phenylethylidene})amine Ethanone, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-1-phenyl-, O-[(4-chlorophenyl)methyl]oxime .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Compounds with structural similarities have been designed, synthesized, and evaluated for their potential antipsychotic activities, showcasing significant anti-dopaminergic and anti-serotonergic activity in behavioral models. For example, derivatives of biphenyl moiety linked with aryl piperazine have demonstrated impressive antipsychotic profiles with minimal catalepsy induction, supported by docking studies in designing compounds for human dopamine D2 receptors and QSAR studies (Bhosale et al., 2014).
Anticancer Activities
A series of 1,2,4-triazine derivatives bearing piperazine amide moiety has been synthesized and investigated for potential anticancer activities, particularly against breast cancer cells. Some compounds showed promising antiproliferative agents compared to cisplatin, suggesting their application in cancer treatment (Yurttaş et al., 2014).
Antimicrobial and Antioxidant Activities
Novel conazole analogues incorporating a piperazine nucleus have been synthesized and evaluated for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds showed promising results, validated through molecular docking, indicating their potential in treating various microbial infections and oxidative stress-related conditions (Mermer et al., 2018).
Chemical Structure Analysis
Studies have also focused on the crystal structure, Hirshfeld surface analysis, and DFT calculations of similar compounds to understand their chemical properties, intermolecular interactions, and reactivity towards electrophilic and nucleophilic attacks. These analyses contribute to the rational design of new compounds with improved pharmacological profiles (Kumara et al., 2017).
Drug Development and Reactivity Studies
Research into the biochemical properties and vibrational assignments of synthesized arylpiperazine-based drugs has been conducted to understand their pharmacological activities better. Computational assessments have been used to explore possible molecular docking mechanisms as agonists in human receptors, highlighting the compound's potential in therapeutic applications (Onawole et al., 2017).
Propriétés
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O2/c1-31-25-13-11-24(12-14-25)30-17-15-29(16-18-30)19-26(22-5-3-2-4-6-22)28-32-20-21-7-9-23(27)10-8-21/h2-14H,15-20H2,1H3/b28-26+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFONROQUUZVUGQ-BYCLXTJYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=NOCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N\OCC3=CC=C(C=C3)Cl)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Methylamino)phenyl]methanol](/img/structure/B2629515.png)
![1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2629516.png)
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2629518.png)

![9-Phenyl-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2629523.png)


![1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one](/img/structure/B2629526.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2629528.png)

